2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone
CAS No.:
Cat. No.: VC17209587
Molecular Formula: C16H20O5
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20O5 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3/t11-,12+,14?,15-/m1/s1 |
| Standard InChI Key | IEUQQRYRFFBWPR-BNGAQMRFSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)C([C@H]2C[C@H]3[C@H](O2)OC(O3)(C)C)O |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the tetrahydrofuro[2,3-d] dioxole ring system and its subsequent attachment to the hydroxy-substituted ethanone moiety. Common methods might include:
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Ring Formation: The tetrahydrofuro[2,3-d] dioxole ring could be formed through reactions involving protected sugars or other cyclic precursors.
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Coupling Reactions: The attachment of the ethanone moiety to the ring system might involve coupling reactions such as aldol condensations or esterifications.
Potential Applications
Given its structural complexity and functional groups, this compound could have potential applications in:
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Pharmaceuticals: The presence of hydroxyl and ketone groups suggests it could interact with biological targets, such as enzymes or receptors.
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Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.
Chemical Reactions and Stability
The compound's stability and reactivity would depend on its functional groups:
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Hydrolysis: The ester-like linkage could be susceptible to hydrolysis under acidic or basic conditions.
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Oxidation/Reduction: The hydroxyl group and ketone could undergo oxidation or reduction reactions, altering the compound's properties.
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